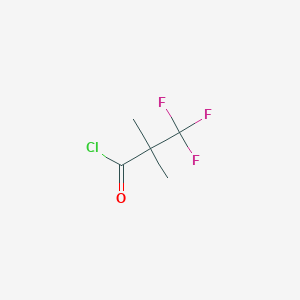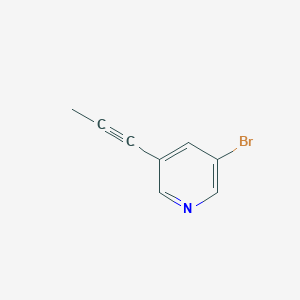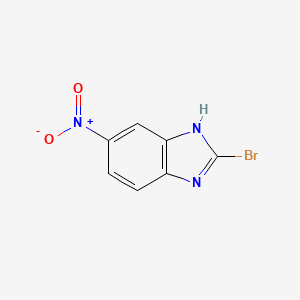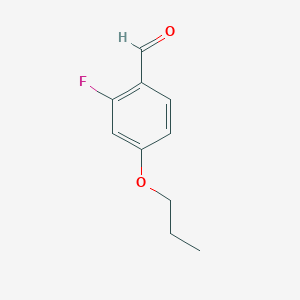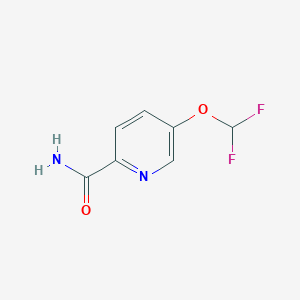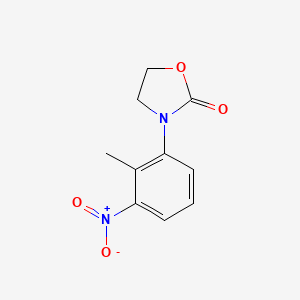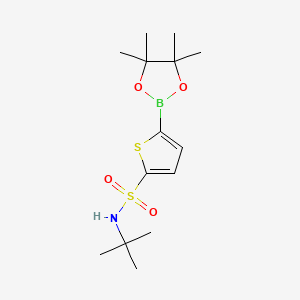
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H24BNO4S2 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
In organic chemistry, this compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for creating carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst to form a new C-C bond.
Medicinal Chemistry
Boronic acid derivatives are crucial in the development of pharmaceuticals . They are used to synthesize a wide range of biologically active molecules, including inhibitors of enzymes like proteasomes and serine proteases . These inhibitors have potential applications in treating diseases such as cancer and viral infections.
Material Science
In material science, these compounds can be used to create novel polymers and coatings that have unique properties, such as flame retardancy or increased durability . The boron atom within the compound can form strong covalent bonds with other elements, leading to materials with enhanced stability.
Agricultural Chemistry
The boronic acid moiety is also found in compounds used as pesticides and herbicides . Its ability to interfere with the biological processes of pests makes it a valuable component in agricultural chemistry for protecting crops.
Energy Research
In the field of energy, boronic acid derivatives are explored for their use in organic photovoltaic cells . These compounds can act as electron acceptors or donors, which is crucial for the conversion of light into electricity.
Chemical Engineering
These compounds are used in chemical engineering processes, such as catalyst design and chemical sensors . The boronic acid group can bind to various substrates, making it useful for detecting the presence of different chemicals.
Bioconjugation Techniques
In biochemistry, boronic acids are used for bioconjugation —the process of attaching two molecules together . This is particularly useful in developing targeted drug delivery systems where the compound can be conjugated to a molecule that specifically targets cancer cells.
Environmental Science
Lastly, in environmental science, these compounds are utilized in the removal of pollutants from water and soil . Their ability to form stable complexes with various contaminants allows for more efficient cleanup methods.
properties
IUPAC Name |
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO4S2/c1-12(2,3)16-22(17,18)11-9-8-10(21-11)15-19-13(4,5)14(6,7)20-15/h8-9,16H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFSWELPLNFWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)




